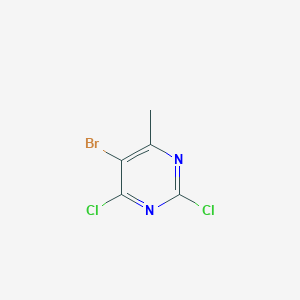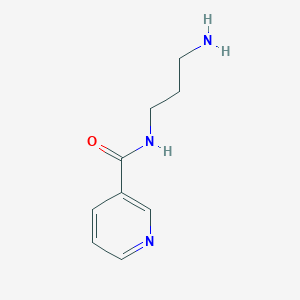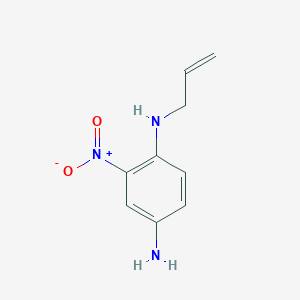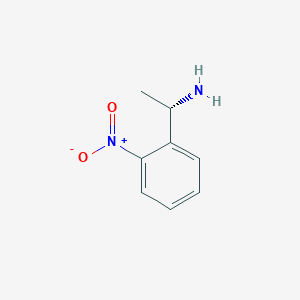
(s)-1-(2-Nitrophenyl)ethanamine
Vue d'ensemble
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves the study of the reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Applications De Recherche Scientifique
Pharmaceutical Synthesis:
- (S)-1-(2-Nitrophenyl)ethanamine derivatives are used as intermediates in the synthesis of pharmaceutical compounds. For example, 2-(Phenylthio)ethanamine, an intermediate of the Bcl-2 inhibitor ABT-263, was prepared using a Gabriel reaction starting from 2-phenylthio ethyl bromide, showcasing the utility of these compounds in drug development (Zhou, 2010).
Psychoactive Substance Research:
- Certain derivatives of (S)-1-(2-Nitrophenyl)ethanamine, such as 2-(2,5-Dimethoxy-4-nitrophenyl)-N-(2-methoxybenzyl)ethanamine (25N-NBOMe), are psychoactive substances. Their pharmacology and metabolic profile have been studied, revealing high affinity and full efficacy at serotonin receptors (5-HT2A and 5-HT2C), suggesting potential for studying hallucinogenic activity (Eshleman et al., 2018).
Chemical Analysis and Characterization:
- The metabolic profile of 25N-NBOMe, a derivative of (S)-1-(2-Nitrophenyl)ethanamine, was determined using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) in human liver microsomes. This research is crucial for establishing biomarkers in cases of ingestion of such substances (Seo et al., 2018).
Photolabile Compounds for Biological Studies:
- The compound 1-(2′-Nitrophenyl)ethanediol, closely related to (S)-1-(2-Nitrophenyl)ethanamine, has been used to esterify fatty acids to prepare photosensitive fatty acid precursors. These compounds are useful for biological studies due to their photolabile nature (Jie et al., 1997).
Molecular Docking and Drug Development:
- Schiff bases synthesized from derivatives of (S)-1-(2-Nitrophenyl)ethanamine have been studied for their antimicrobial and antidiabetic properties, including their potential as COVID-19 inhibitors. These studies involve DFT calculations, molecular docking, and in vitro assays, highlighting the compound's role in the development of new therapeutic agents (S. G et al., 2023).
Nitroaromatic Peptoids Research:
- Research into N-substituted glycine oligomers containing nitroaromatic monomer units like (S)-1-(2-nitrophenyl)ethanamine has provided insights into peptoid secondary structure. These studies are vital for understanding biomolecular interactions and developing therapeutic agents (Fowler et al., 2009).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Orientations Futures
This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Propriétés
IUPAC Name |
(1S)-1-(2-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYAACMYPJUURZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-1-(2-Nitrophenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



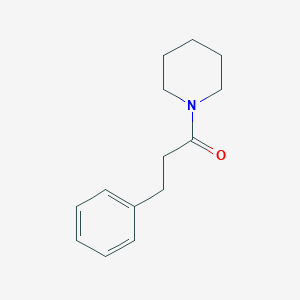

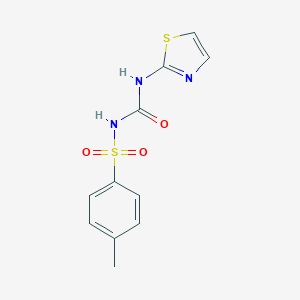
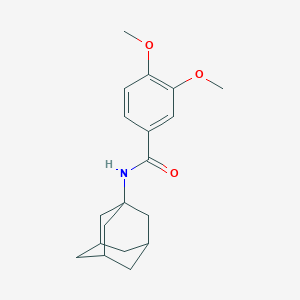
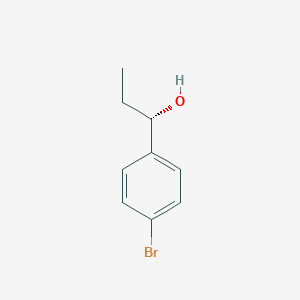
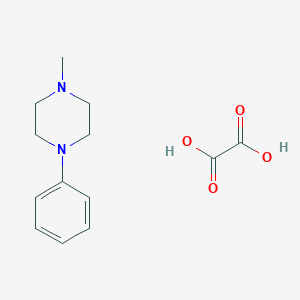

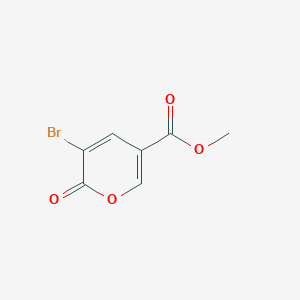
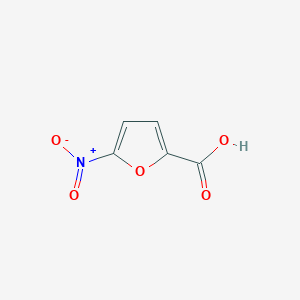
![4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B181386.png)
![9-Methylacenaphtho[1,2-b]quinoxaline](/img/structure/B181389.png)
